3-(Difluoromethyl)-4-methyl-5-nitrobenzoic acid
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Overview
Description
“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of this compound involves unique routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction . The compound is part of a class of fungicidally active succinate dehydrogenase inhibitors .Molecular Structure Analysis
The molecular formula of this compound is C6H6F2N2O2 . It contains a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups .Chemical Reactions Analysis
The compound is part of a class of fungicidally active succinate dehydrogenase inhibitors . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Physical and Chemical Properties Analysis
The molecular weight of the compound is 176.12 .Mechanism of Action
The compound acts by inhibiting succinate dehydrogenase (SDH), an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria . SDHIs can interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the pathogen’s death .
Safety and Hazards
Future Directions
The field of difluoromethylation processes has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . This has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .
Properties
IUPAC Name |
3-(difluoromethyl)-4-methyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-4-6(8(10)11)2-5(9(13)14)3-7(4)12(15)16/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRJWZMLJUXUJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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